molecular formula C18H17Cl2N3O2S2 B2637827 (2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897478-14-7

(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2637827
CAS No.: 897478-14-7
M. Wt: 442.37
InChI Key: CKLYDCILNCYNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a sophisticated synthetic organic compound designed for advanced non-clinical research. Its structure integrates a 2,5-dichlorothiophene moiety, a piperazine linker, and a 4-ethoxybenzo[d]thiazole group, forming a molecular framework of significant interest in medicinal chemistry and drug discovery. This specific arrangement of heterocyclic rings and functional groups suggests potential for diverse biological activity. Compounds featuring a piperazine core linked to a methanone group and a chlorinated heteroaromatic system, such as those found in this product, are frequently investigated for their interactions with central nervous system targets. Research on analogous structures indicates that the piperazine moiety can facilitate binding to various neurotransmitter receptors, including dopamine and serotonin receptors . Similarly, the benzo[d]thiazole unit is a privileged scaffold in pharmaceuticals, often associated with a range of therapeutic properties. The presence of the 4-ethoxy substituent on the benzothiazole ring and the dichlorothiophene group allows for fine-tuning of the compound's electronic properties, lipophilicity, and overall steric profile, which are critical parameters in optimizing pharmacokinetics and binding affinity. This compound is intended for use as a key intermediate or a tool compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents targeting neurological disorders. It is supplied for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S2/c1-2-25-12-4-3-5-13-15(12)21-18(26-13)23-8-6-22(7-9-23)17(24)11-10-14(19)27-16(11)20/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYDCILNCYNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an antitumor or cytotoxic agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 2,5-dichlorothiophene moiety introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenyl group in the benzothiazole analog . This difference may alter binding affinity in biological targets.

Physicochemical and Electronic Properties

  • Solubility : The piperazine linker and ethoxy group in the target compound may enhance aqueous solubility relative to methyl- or nitrophenyl-substituted analogs .

Biological Activity

The compound (2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , often referred to as a derivative of benzothiazole and piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. A study on related benzothiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds were evaluated for their antiproliferative effects against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, showing promising results with IC50 values in the micromolar range .

The mechanism underlying the anticancer activity is believed to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, compounds have been shown to inhibit the Raf-1 kinase activity, which is crucial for cell growth and survival in various cancer types . Additionally, some derivatives have demonstrated antioxidant properties that may contribute to their protective effects against oxidative stress-induced cellular damage.

Antimicrobial Activity

Benzothiazole derivatives have also been noted for their antimicrobial properties. Studies have reported that related compounds exhibit antibacterial, antifungal, and antiprotozoal activities. For example, minimal inhibitory concentrations (MIC) were recorded at 50 μg/mL for certain derivatives against various pathogens . This broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

In a recent study published in Medicinal Chemistry, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, a compound structurally similar to our target was found to significantly inhibit the growth of MDA-MB-231 cells with an IC50 value of 12 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene substitutions exhibited superior antibacterial properties compared to standard antibiotics. The study concluded that these derivatives could serve as lead compounds for developing new antimicrobial agents .

Summary of Biological Activities

Activity Type Effect IC50/Other Metrics
AnticancerInhibits cell proliferationIC50 ~ 12 µM (MDA-MB-231)
AntimicrobialBroad-spectrum activityMIC = 50 μg/mL
AntioxidantReduces oxidative stressSpecific assays pending

Q & A

Basic: What are the common synthetic routes for preparing (2,5-dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and what reaction conditions are critical for yield optimization?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzo[d]thiazole moiety via condensation of 4-ethoxy-2-aminobenzenethiol with a carbonyl source under acidic conditions .
  • Step 2: Piperazine functionalization through nucleophilic substitution or coupling reactions. For example, coupling 4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine with 2,5-dichlorothiophene-3-carbonyl chloride using a base (e.g., triethylamine) in anhydrous DMF or THF .
  • Critical Conditions:
    • Temperature: Reflux (e.g., 80–100°C) for 6–18 hours to ensure completion .
    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolating high-purity products (yields ~60–75%) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation of this compound?

Answer:
Contradictions often arise from:

  • Tautomerism: The thiophene and benzo[d]thiazole moieties may exhibit tautomeric shifts, altering peak positions in 1H^1H NMR. Use deuterated solvents (DMSO-d6_6) and variable-temperature NMR to stabilize tautomers .
  • Solvent Artifacts: Residual DMSO in 13C^13C NMR can mask carbonyl signals. Employ thorough drying or alternative solvents (CDCl3_3) .
  • Crystallography Validation: Single-crystal X-ray diffraction provides definitive confirmation of bond angles and stereochemistry, resolving ambiguities from overlapping IR absorptions (e.g., C=O vs. C=N stretches) .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Answer:
Standard protocols include:

  • Cytotoxicity Screening: Use the SRB assay (sulforhodamine B) against cancer cell lines (e.g., MCF-7, HEPG-2) with RPMI-1640 medium, 5% FBS, and 48–72 hr incubation. Normalize results against CHS-828 (reference antitumor agent) .
  • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). IC50_{50} values are calculated via dose-response curves .
  • Solubility Testing: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to determine bioavailability potential .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:
Key strategies include:

  • Fragment Replacement: Systematically modify substituents:
    • Replace the 4-ethoxy group on the benzo[d]thiazole with methoxy or halogenated variants to assess electronic effects on receptor binding .
    • Substitute the dichlorothiophene with fluorinated analogs to evaluate steric and lipophilic impacts .
  • Pharmacophore Modeling: Use Schrödinger’s Maestro or MOE to identify critical hydrogen-bonding (piperazine N-atoms) and hydrophobic (dichlorothiophene) regions .
  • In Silico Screening: Predict ADMET properties (e.g., LogP, CYP inhibition) with SwissADME or ADMETLab 2.0 to prioritize analogs .

Basic: What analytical techniques are essential for purity assessment and stability studies?

Answer:

  • HPLC-DAD: Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Purity >95% is required for pharmacological studies .
  • TGA/DSC: Thermal gravimetric analysis (TGA) identifies decomposition points, while differential scanning calorimetry (DSC) detects polymorphic transitions (critical for formulation) .
  • Forced Degradation: Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions to identify degradation products .

Advanced: How can researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?

Answer:
Discrepancies often stem from:

  • Metabolic Instability: Perform hepatic microsome assays (human/rat) to identify CYP450-mediated degradation. Introduce steric hindrance (e.g., methyl groups) to susceptible sites .
  • Poor Permeability: Use Caco-2 cell monolayers to assess intestinal absorption. Modify logP via pro-drug strategies (e.g., esterification of the methanone group) .
  • Protein Binding: Measure plasma protein binding (equilibrium dialysis) to adjust effective dosages in animal models .

Basic: What computational methods are suitable for predicting this compound’s reactivity and interaction with biological targets?

Answer:

  • Docking Simulations: AutoDock Vina or Glide for predicting binding modes to receptors (e.g., serotonin receptors due to the piperazine moiety) .
  • DFT Calculations: Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilicity assessment .
  • MD Simulations: GROMACS for analyzing stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: What experimental approaches can clarify the environmental fate of this compound, as per regulatory requirements?

Answer:

  • Photodegradation Studies: Expose to UV light (λ = 254 nm) in aqueous solutions, monitor by LC-MS for byproducts .
  • Ecotoxicology: Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests to assess aquatic impact .
  • Soil Adsorption: Batch equilibrium method with HPLC quantification to determine Koc_{oc} (organic carbon partition coefficient) .

Basic: How should researchers handle solubility challenges during in vitro assays?

Answer:

  • Co-Solvents: Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • pH Adjustment: Prepare stock solutions in 0.1M HCl or NaOH (if stable) and dilute into assay buffers .
  • Surfactants: Polysorbate 80 (0.01–0.1%) for hydrophobic compounds in cell culture media .

Advanced: What strategies mitigate synthetic bottlenecks in scaling up this compound for preclinical studies?

Answer:

  • Flow Chemistry: Continuous-flow reactors for exothermic steps (e.g., thiophene acylation) to improve safety and reproducibility .
  • Catalyst Optimization: Replace homogeneous catalysts (e.g., Pd(PPh3_3)4_4) with heterogeneous alternatives (e.g., Pd/C) for easier recycling .
  • Green Chemistry: Substitute DMF with Cyrene™ (dihydrolevoglucosenone) to reduce environmental toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.